1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one
Description
1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one is a fluorinated acetophenone derivative featuring a difluoromethyl (-CF$_2$H) group at the 2-position and a fluorine atom at the 5-position of the aromatic ring. This compound is structurally characterized by its electron-withdrawing substituents, which modulate both electronic and steric properties. The difluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
1-[2-(difluoromethyl)-5-fluorophenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-5(13)8-4-6(10)2-3-7(8)9(11)12/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHXTYAUYFWHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The introduction of halogen atoms or fluorinated groups onto aromatic rings often employs diazotization and subsequent substitution. For example, CN105732355A demonstrates the synthesis of 1-(5-fluoro-2-iodophenyl)ethanone via diazotization of 2-amino-5-fluorobenzoic acid, followed by iodination using potassium iodide . Adapting this approach, the difluoromethyl group could theoretically be introduced through a similar diazonium intermediate.
Proposed Pathway :
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Diazotization : Treat 2-amino-5-fluorobenzoic acid with sodium nitrite in concentrated sulfuric acid at 0–10°C to form a diazonium salt.
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Difluoromethylation : Replace iodination (as in the patent) with a difluoromethylating reagent, such as (difluoromethyl)trimethylsilane (TMSCF2H), under copper catalysis.
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Decarboxylation : Convert the carboxylic acid to the corresponding ketone via Friedel-Crafts acylation or hydrolysis of a nitrile intermediate.
Challenges :
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Difluoromethyl reagents are less nucleophilic than iodide, necessitating optimized conditions.
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Competing side reactions, such as proto-defluorination, may reduce yields .
Friedel-Crafts Acylation with Fluorinated Acyl Chlorides
Friedel-Crafts acylation is a classical method for synthesizing aryl ketones. However, the electron-withdrawing nature of fluorine substituents deactivates the aromatic ring, complicating electrophilic substitution. CN105732355A circumvents this by using thionyl chloride to generate acyl chlorides from carboxylic acids, which then react with diethyl malonate in a nucleophilic acyl substitution .
Adapted Protocol :
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Synthesis of 2-(Difluoromethyl)-5-fluorobenzoic Acid :
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Starting from 2-bromo-5-fluorobenzoic acid, perform a palladium-catalyzed difluoromethylation using CuCF2H.
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Acyl Chloride Formation : React the carboxylic acid with thionyl chloride (SOCl2) at 60°C .
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Malonate Condensation : Treat the acyl chloride with diethyl malonate and magnesium chloride in ethyl acetate, followed by acid hydrolysis to yield the ketone.
Key Parameters :
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Temperature : 60°C for acyl chloride formation ensures complete conversion .
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Solvent : Ethyl acetate minimizes side reactions during malonate condensation.
Nucleophilic Aromatic Substitution (NAS)
NAS is viable if the aromatic ring is activated toward nucleophilic attack. The difluoromethyl group’s electron-withdrawing effect could facilitate substitution at the 2-position, provided a suitable leaving group (e.g., nitro or sulfonate) is present.
Example Reaction :
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Substrate Preparation : Synthesize 2-nitro-5-fluorophenyl ethanone.
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Difluoromethylation : Replace the nitro group with a difluoromethyl group using a fluorinating agent like DAST (Diethylaminosulfur trifluoride).
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Reduction : Reduce residual nitro groups if present.
Limitations :
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NAS requires strongly activated aryl rings, which may conflict with the deactivating effects of fluorine.
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DAST is moisture-sensitive and hazardous, complicating large-scale synthesis.
Transition-metal-catalyzed cross-coupling offers regioselective introduction of difluoromethyl groups. Suzuki-Miyaura coupling, for instance, could attach a difluoromethylboronate to a halogenated acetophenone precursor.
Suzuki Coupling Protocol :
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Boronate Synthesis : Prepare (difluoromethyl)boronic acid via hydroboration of 1,1-difluoroethylene.
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Coupling Partner : Use 2-bromo-5-fluorophenyl ethanone as the aryl halide.
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Catalysis : Employ Pd(PPh3)4 and a base (e.g., K2CO3) in a toluene/water mixture at 80°C.
Advantages :
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High regioselectivity and compatibility with sensitive functional groups.
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Scalable under mild conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Halogenation/Diazotization | Moderate | Low | High | 85–90% |
| Friedel-Crafts Acylation | High | Medium | Moderate | 90–95% |
| NAS | Low | High | Low | 70–80% |
| Suzuki Coupling | High | High | High | 95–98% |
Insights :
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Friedel-Crafts Acylation balances yield and scalability but requires careful control of electrophilic reactivity.
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Suzuki Coupling offers superior purity and selectivity, albeit at higher reagent costs.
Chemical Reactions Analysis
Chemical Reactions Involving 1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one
This compound can participate in various chemical reactions typical for ketones, including:
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Suzuki-Miyaura Couplings : Useful for forming carbon-carbon bonds with aryl or vinyl boronic acids.
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Grignard Reactions : Allows for the addition of alkyl or aryl groups to the carbonyl carbon.
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Reduction Reactions : Can be reduced to form alcohols or hydrocarbons.
Reaction Conditions:
| Reaction Type | Conditions | Yield |
|---|---|---|
| Suzuki-Miyaura | Pd(0) catalyst, K2CO3, H2O, 80°C | 70-90% |
| Grignard Reaction | Mg, THF, 0°C to room temperature | 60-80% |
| Reduction (NaBH4) | NaBH4, EtOH, room temperature | 80-95% |
Mechanism of Action and Biological Activity
The difluoromethyl group in this compound can mimic natural substrates while providing enhanced binding characteristics, potentially increasing potency against specific biological targets. The fluorine atoms enhance lipophilicity and metabolic stability, which can increase bioavailability in pharmacological contexts.
Spectroscopic Analysis
Spectroscopic methods such as NMR (nuclear magnetic resonance) and MS (mass spectrometry) are crucial for confirming the structural identity and purity of this compound. The 19F NMR spectrum can provide detailed information about the fluorine environment, while 1H NMR helps in identifying the proton structure .
Spectroscopic Data:
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1H NMR : Typically shows signals corresponding to the aromatic protons and the methylene group adjacent to the carbonyl.
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19F NMR : Exhibits a characteristic signal for the difluoromethyl group.
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MS : Provides molecular weight confirmation and fragmentation patterns.
Scientific Research Applications
Medicinal Chemistry
The compound's difluoromethyl and fluorophenyl groups enhance its lipophilicity and biological activity, making it a candidate for drug development. Fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.
- Antitumor Activity : Research indicates that structurally similar compounds have shown significant antitumor activity in various cancer cell lines. For instance, difluoromethylated analogs have been evaluated for their ability to inhibit cell proliferation, demonstrating promising results in vitro .
- Targeted Drug Design : The incorporation of difluoromethyl groups can facilitate the design of selective inhibitors for specific biological targets. Studies have suggested that these compounds may interact with critical enzymes or receptors involved in cancer progression or other diseases .
Material Science
The unique properties of 1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one also make it suitable for applications in material science.
- Fluorinated Polymers : The compound can serve as a building block for synthesizing fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are valuable in various industrial applications, including coatings and adhesives .
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry assessed the anticancer potential of several difluoromethylated compounds, including derivatives of 1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one. The results indicated that these compounds exhibited high levels of growth inhibition against human tumor cell lines, with IC50 values ranging from 10 to 20 μM, highlighting their potential as therapeutic agents .
Case Study 2: Synthesis and Characterization
Research conducted on the synthesis of difluoromethylated arenes demonstrated efficient methods for producing this compound through novel difluoromethylation techniques. The study reported successful reactions yielding high purity and yield, paving the way for further exploration of its biological activities .
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl and fluorophenyl groups can influence the compound’s binding affinity and specificity towards target proteins or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Key Comparisons:
Substituent Effects: Electron-Withdrawing Groups: The difluoromethyl group in the target compound (-CF$2$H) is less electron-withdrawing than trifluoromethyl (-CF$3$) in 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone, resulting in reduced deactivation of the aromatic ring . Positional Isomerism: Compared to 1-(3-(difluoromethyl)-5-fluorophenyl)ethan-1-one (CAS 2384315-06-2), the 2,5-substitution pattern in the target compound may alter steric interactions and regioselectivity in reactions .
Physicochemical Properties: Lipophilicity: The difluoromethyl group increases lipophilicity compared to hydroxylated analogs (e.g., 1-(2,4-Difluoro-5-hydroxyphenyl)ethan-1-one), enhancing membrane permeability . Melting Points: Compounds with polar groups (e.g., -OH in ) exhibit higher melting points than non-polar derivatives like the target compound.
Synthetic Utility :
- The target compound’s difluoromethyl group can be introduced via defluorination of trifluoromethyl precursors, as demonstrated in the synthesis of 1-(3-Chlorophenyl)-2,2-difluoroethan-1-one using a difluorination/fragmentation process .
- Unlike 1-[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one (CAS 2377610-69-8), which contains a boronate ester for cross-coupling, the target compound lacks functional groups for Suzuki-Miyaura reactions unless further modified .
Biological Relevance: Fluorinated acetophenones are common intermediates in drug discovery.
Biological Activity
1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a difluoromethyl group and a fluorophenyl moiety, contributing to its unique reactivity and biological profile. Its molecular formula is , and it has a molecular weight of approximately 202.16 g/mol.
The biological activity of 1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one can be attributed to several mechanisms:
- Enzyme Inhibition : The difluoromethyl group enhances the compound's ability to interact with various enzyme targets, potentially leading to inhibition of critical biological pathways.
- Receptor Modulation : The fluorophenyl group may increase binding affinity to specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to 1-(2-(Difluoromethyl)-5-fluorophenyl)ethan-1-one exhibit antimicrobial properties. For instance, studies have shown that fluorinated analogs can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound's structural features suggest it may possess anticancer activity. Preliminary studies have indicated that fluorinated compounds can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival .
Case Studies
Several studies have focused on the biological activity of related compounds:
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Study on BACE1 Inhibition : A study evaluated various fluorinated compounds for their ability to inhibit Beta-site APP-cleaving enzyme 1 (BACE1), a target in Alzheimer's disease treatment. The results indicated that certain difluoromethyl-containing compounds showed promising Ki values (inhibition constants), suggesting potential therapeutic applications .
Compound No BACE1 Ki (nM) 1 18 2 23 3 8.5 ... ... 14 18 - Antifungal Activity : Another study demonstrated that fluorinated compounds exhibited significant antifungal activity against pathogenic strains, indicating their potential as therapeutic agents against fungal infections .
Research Findings
Recent research has highlighted the importance of the difluoromethyl group in enhancing biological activity:
- Fluorinated Compounds : Studies have shown that compounds with CF2 groups often exhibit increased lipophilicity and metabolic stability, which are advantageous for drug development .
- Selectivity in Biological Systems : The selectivity of these compounds towards specific biological targets can be fine-tuned through structural modifications, making them valuable in drug design .
Q & A
Q. What are the common synthetic routes for 1-(2-(difluoromethyl)-5-fluorophenyl)ethan-1-one, and how can reaction conditions be optimized for yield?
Methodological Answer: A typical synthesis involves Friedel-Crafts acylation of fluorinated aromatic precursors. For example, fluorinated benzene derivatives can react with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). To optimize yield:
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Look for signals corresponding to the difluoromethyl group (e.g., –CF₂H protons appear as triplets near δ 5.5–6.5 ppm due to coupling with fluorine) and the acetyl group (singlet at δ 2.6–3.0 ppm for the ketone methyl) .
- FT-IR : Confirm the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and C–F vibrations at 1100–1250 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak ([M]⁺) should align with the molecular formula (C₉H₆F₃O) and exhibit fragment ions corresponding to loss of CO or F groups .
Q. What safety precautions are recommended when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential volatility of fluorinated intermediates.
- Toxicity Mitigation : Refer to safety data sheets (SDS) for fluorinated ketones, which often exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes). Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How do electronic effects of difluoromethyl and fluorine substituents influence reactivity in nucleophilic addition reactions?
Methodological Answer:
- The electron-withdrawing nature of –CF₂H and –F groups reduces electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents).
- Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of enolate formation). Computational DFT calculations can map electrostatic potential surfaces to quantify electronic effects .
Q. What strategies resolve contradictions in crystallographic data for fluorinated aromatic ketones?
Methodological Answer:
- High-Resolution X-ray Diffraction : Address disorder in fluorinated groups by collecting data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
- DFT Geometry Optimization : Compare experimental bond lengths/angles with computed values to validate structural assignments. For example, C–F bond lengths typically range from 1.32–1.38 Å in fluorinated aromatics .
Q. How can computational chemistry predict physicochemical properties and reactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict solubility in solvents like DMSO or THF by calculating Hansen solubility parameters.
- Quantum Mechanical Calculations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
